2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide
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Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide is a useful research compound. Its molecular formula is C28H22N4O5 and its molecular weight is 494.507. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research in the field often involves the synthesis of novel compounds with potential therapeutic applications. For example, the study by Sebhaoui et al. (2020) reports the synthesis of new compounds characterized by X-ray diffraction and evaluated through molecular docking and dynamics simulation studies for their binding modes within specific protein targets (Sebhaoui et al., 2020). This approach is common in the development of new pharmaceutical agents, where the synthesis of novel derivatives and their structural analysis play a crucial role.
Biological Evaluation
Another significant area of research is the biological evaluation of synthesized compounds to determine their potential as therapeutic agents. The study by Pandya et al. (2019) involved the synthesis of a library of compounds and their evaluation for antibacterial, antifungal, and antimycobacterial activities, demonstrating the compounds' potential as antimicrobial agents (Pandya et al., 2019).
Computational Analysis
Computational analysis, including in silico approaches, is also a critical aspect of modern drug discovery. These methods can predict drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to streamline the development process for new compounds. An example is the study by Chkirate et al. (2019), which synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity through computational methods, showcasing the utility of these approaches in evaluating the therapeutic potential of new molecules (Chkirate et al., 2019).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O5/c33-27(29-21-7-9-22(10-8-21)35-17-19-4-2-1-3-5-19)16-31-12-13-32-24(28(31)34)15-23(30-32)20-6-11-25-26(14-20)37-18-36-25/h1-15H,16-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCXHYIZCWCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide |
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